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Compound of Interest

Compound Name:
Ethyl 2-(4-bromo-2-

nitrophenyl)acetate

Cat. No.: B1324325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a compound of interest in synthetic chemistry and

drug discovery. Due to the limited availability of experimental spectra in public databases, this

guide presents predicted spectroscopic data alongside detailed, generalized experimental

protocols for acquiring such data. This information serves as a valuable reference for the

synthesis, identification, and purification of this molecule.

Core Compound Information
Property Value

IUPAC Name Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Molecular Formula C₁₀H₁₀BrNO₄

Molecular Weight 288.09 g/mol

CAS Number 199328-35-3

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-(4-bromo-2-
nitrophenyl)acetate. These values were computationally generated and should be used as a
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reference for comparison with experimentally obtained spectra.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.15 d 1H Ar-H

7.78 dd 1H Ar-H

7.35 d 1H Ar-H

4.25 q 2H -OCH₂CH₃

4.05 s 2H -CH₂-Ar

1.30 t 3H -OCH₂CH₃

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment

169.5 C=O (Ester)

149.0 C-NO₂

136.5 C-Br

135.0 Ar-C

131.0 Ar-CH

128.0 Ar-CH

125.0 Ar-CH

62.0 -OCH₂CH₃

38.0 -CH₂-Ar

14.0 -OCH₂CH₃

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1740 Strong C=O (Ester) Stretch

~1530, ~1350 Strong
N-O (Nitro) Asymmetric &

Symmetric Stretch

~1200 Strong C-O (Ester) Stretch

~1020 Medium C-Br Stretch

~830 Strong
C-H Out-of-plane Bend (para-

substituted)

Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

287/289 95/95 [M]⁺/ [M+2]⁺ (presence of Br)

241/243 40/40 [M-NO₂]⁺

214/216 60/60 [M-COOEt]⁺

184 100 [M-Br-NO₂-H]⁺

166 70 [C₇H₄Br]⁺

45 50 [COOEt]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of Ethyl 2-(4-bromo-2-nitrophenyl)acetate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2

second relaxation delay).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and determine the chemical shifts relative to tetramethylsilane (TMS) at

0 ppm.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus.

Process the data similarly to the ¹H spectrum.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of the solid Ethyl 2-(4-bromo-2-nitrophenyl)acetate sample directly

onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or

with a direct infusion source, utilizing Electron Ionization (EI).

Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent

such as methanol or acetonitrile.

Data Acquisition (Direct Infusion EI-MS):

Introduce the sample solution into the ion source via a direct infusion pump at a low flow

rate.

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major

fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio)

should be observed for bromine-containing fragments.

Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic characterization of

Ethyl 2-(4-bromo-2-nitrophenyl)acetate, from sample preparation to final structure

elucidation.
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Sample Preparation

Spectroscopic Analysis Data Interpretation

Structure Elucidation

Ethyl 2-(4-bromo-2-nitrophenyl)acetate
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Mass Spectrometry

¹H: Chemical Shift, Multiplicity, Integration
¹³C: Chemical Shift

Vibrational Frequencies
(Functional Groups)

Molecular Ion Peak (m/z)
Fragmentation Pattern

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 2-(4-bromo-2-
nitrophenyl)acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324325#spectroscopic-characterization-of-ethyl-2-
4-bromo-2-nitrophenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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